Diethyl[2-(dimethylamino)ethyl]propanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[2-(dimethylamino)ethyl]propanedioate typically involves the reaction of diethyl malonate with 2-(dimethylamino)ethyl chloride under basic conditions . The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl[2-(dimethylamino)ethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Diethyl[2-(dimethylamino)ethyl]propanedioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Diethyl[2-(dimethylamino)ethyl]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context . It may also participate in signaling pathways by modulating the activity of key proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A precursor in the synthesis of Diethyl[2-(dimethylamino)ethyl]propanedioate.
Dimethylaminoethyl chloride: Another precursor used in the synthesis.
Ethyl acetoacetate: A structurally similar compound with different reactivity and applications.
Uniqueness
This compound is unique due to its combination of ester and dimethylamino functional groups, which confer distinct reactivity and versatility in chemical reactions . Its ability to undergo various transformations makes it valuable in synthetic chemistry and industrial applications .
Properties
CAS No. |
5429-29-8 |
---|---|
Molecular Formula |
C11H21NO4 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
diethyl 2-[2-(dimethylamino)ethyl]propanedioate |
InChI |
InChI=1S/C11H21NO4/c1-5-15-10(13)9(7-8-12(3)4)11(14)16-6-2/h9H,5-8H2,1-4H3 |
InChI Key |
XTTIXKIEKDPSIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN(C)C)C(=O)OCC |
Origin of Product |
United States |
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